2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-chloro-3-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-chloro-3-aminobenzoate derivatives.
Ester Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The presence of the nitro and ester groups makes it a potential candidate for probing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its analogs could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
- 2-(4-Bromophenyl)-2-oxoethyl 3-nitrobenzoate
- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxy-3-nitrobenzoate
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is unique due to the combination of its bromophenyl, chloro, and nitro groups. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C15H9BrClNO5 |
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Molecular Weight |
398.59 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2 |
InChI Key |
AJMSTJBSRYWFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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